![molecular formula C10H16N2O2 B1482816 3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-85-0](/img/structure/B1482816.png)
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as ETP-2,4-D, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound, with a wide range of potential applications in the fields of chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Pyrolysis Studies
Flash vacuum pyrolysis of related pyrimidine derivatives, including a compound similar to 3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, has been studied. This process, conducted at temperatures between 300 and 400°C with nitrogen as the carrier gas, leads to various reaction products, including 1-azirines and oxazoles, which are significant in chemical research and industry (Yranzo et al., 1998).
Molecular Structure Analysis
A study on the asymmetric unit of a similar tetrahydropyrimidine-2,4-dione compound reveals insights into the molecular structure, highlighting nearly planar pyrimidine rings and specific deviations in the carbon atoms. This structural analysis is crucial for understanding the chemical properties and potential applications of such compounds (El‐Brollosy et al., 2012).
Synthesis and Chemical Properties
Research on N-substituted tetrahydropyridine-2,4-diones, closely related to the target compound, has been conducted to explore their synthesis and chemical properties. These studies involve reactions with aliphatic carboxylic acid chlorides and the formation of enamino derivatives, which are significant in the field of organic synthesis (Rubinov et al., 2008).
Theoretical Investigations
Theoretical studies, including FT-IR and FT-Raman spectra analysis, have been carried out on similar compounds. These investigations provide valuable insights into the molecular structure, vibrational wavenumbers, and potential applications in non-linear optical applications (Al-Abdullah et al., 2014).
properties
IUPAC Name |
3-ethyl-6-(2-methylpropyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-9(13)6-8(5-7(2)3)11-10(12)14/h6-7H,4-5H2,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOJLWRLRPWTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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